molecular formula C17H13NO5 B303234 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Katalognummer B303234
Molekulargewicht: 311.29 g/mol
InChI-Schlüssel: DCVZQYATKQILBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, also known as MOBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MOBA belongs to the class of benzoxazinones, which are known to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects. In

Wirkmechanismus

The mechanism of action of 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can prevent the spread of cancer cells and reduce inflammation. 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to have various biochemical and physiological effects in scientific research. In vitro studies have shown that 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate can induce apoptosis, or programmed cell death, in cancer cells. 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer. In addition, 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate in scientific research is its accessibility. 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate can be synthesized in large quantities with high purity, making it more accessible for research. Additionally, 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to have low toxicity, which makes it a safer compound to use in lab experiments. However, one of the limitations of using 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is the lack of information on its pharmacokinetics and pharmacodynamics. Further research is needed to determine the optimal dosage and administration route for 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate in therapeutic applications.

Zukünftige Richtungen

There are several future directions for research on 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate. One area of research is the development of 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate-based drugs for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate in cancer patients. Additionally, research is needed to determine the potential side effects of 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate-based drugs. Another area of research is the development of 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate-based drugs for the treatment of inflammatory diseases and viral infections. Further studies are needed to determine the efficacy and safety of 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate in these applications. Finally, research is needed to better understand the mechanism of action of 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate and its interactions with other drugs and compounds.
Conclusion
In conclusion, 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been studied for its applications in cancer research, anti-inflammatory therapy, and antiviral therapy. The mechanism of action of 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves the inhibition of enzymes and signaling pathways involved in cancer progression and inflammation. 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has various biochemical and physiological effects, including the induction of apoptosis and the inhibition of cancer cell migration and invasion. 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has advantages and limitations for lab experiments, and there are several future directions for research on 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, including the development of 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate-based drugs for cancer treatment and the treatment of inflammatory diseases and viral infections.

Synthesemethoden

2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate can be synthesized through a multistep process that involves the condensation of 3-methoxybenzaldehyde with 2-aminophenol to form 2-(3-methoxyphenyl)-3H-benzo[d][1,3]oxazin-4-one. This intermediate is then reacted with acetic anhydride to produce 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate. The synthesis of 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been optimized to improve the yield and purity of the compound, making it more accessible for scientific research.

Wissenschaftliche Forschungsanwendungen

2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been studied for its potential therapeutic properties in various scientific research areas. One of the most prominent applications of 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is in cancer research. 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, 2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to have antiviral effects against influenza A virus, making it a potential candidate for the development of antiviral drugs.

Eigenschaften

Produktname

2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Molekularformel

C17H13NO5

Molekulargewicht

311.29 g/mol

IUPAC-Name

[2-(3-methoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate

InChI

InChI=1S/C17H13NO5/c1-10(19)22-13-6-7-15-14(9-13)17(20)23-16(18-15)11-4-3-5-12(8-11)21-2/h3-9H,1-2H3

InChI-Schlüssel

DCVZQYATKQILBF-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)OC

Kanonische SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.